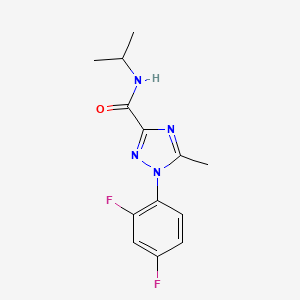

![molecular formula C16H26Cl2N2 B2532373 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 1198286-24-6](/img/structure/B2532373.png)

9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

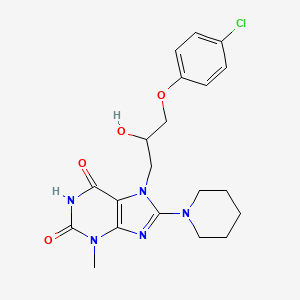

9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the CAS Number: 1198286-24-6 and Linear Formula: C16H26Cl2N2 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16;;/h1-3,5-6,17H,4,7-14H2;2*1H . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis

This compound has a molecular weight of 317.3 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Modification

Aminomethylation and Derivative Formation : 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane dihydrochloride undergoes aminomethylation, reacting with primary aliphatic amines and formaldehyde to form substituted diazaspiro piperidine derivatives. This process is significant in the synthesis of complex heterocyclic compounds (Khrustaleva et al., 2017).

Microwave-Assisted Solid-Phase Synthesis : This compound is central to the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles. The process involves annulation of primary amines with resin-bound bismesylates, facilitated by α-methyl benzyl carbamate resin linker, allowing cleavage of heterocycles under mildly acidic conditions without N-alkylation byproducts (Macleod et al., 2006).

Spirocyclization of Pyridine Substrates : The compound aids in the construction of diazaspiro[5.5]undecane derivatives through spirocyclization of 4-substituted pyridines, highlighting its role in the facile synthesis of spiro-heterocyclic structures (Parameswarappa & Pigge, 2011).

Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : A catalyst-free method synthesizes nitrogen-containing diazaspiro[5.5]undecane derivatives through a double Michael addition reaction. The reaction’s efficiency is highlighted by high yields and short reaction times, offering a streamlined approach to synthesizing these heterocycles (Aggarwal et al., 2014).

Biological and Chemical Applications

Bioactivity and Synthesis for Treatment Purposes : Diazaspiro[5.5]undecane-containing compounds exhibit bioactivity relevant to the treatment of obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This highlights their therapeutic potential and versatility in addressing various health conditions (Blanco‐Ania et al., 2017).

CCR8 Antagonists for Respiratory Diseases : Specific diazaspiro[5.5]undecane derivatives act as CCR8 antagonists, useful in treating chemokine-mediated diseases, notably respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

GABAAR Antagonists with Immunomodulatory Effect : Certain 3,9-diazaspiro[5.5]undecane-based compounds serve as potent competitive GABAAR antagonists with low cellular membrane permeability, suggesting their utility in peripheral GABAAR inhibition and potential as immunomodulatory agents (Bavo et al., 2021).

Safety and Hazards

The safety information for 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name |

9-benzyl-2,9-diazaspiro[5.5]undecane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16;;/h1-3,5-6,17H,4,7-14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJSNBAOPRYLDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)CC3=CC=CC=C3)CNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

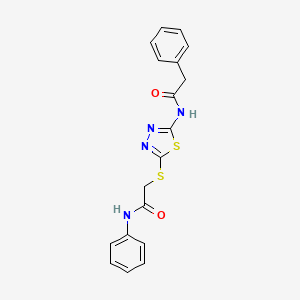

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]urea](/img/structure/B2532291.png)

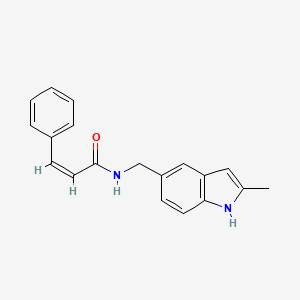

![N-[2-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2532293.png)

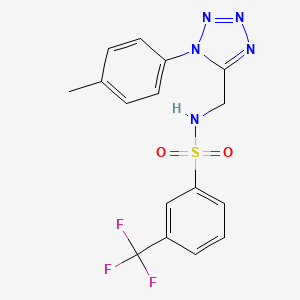

![N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2532294.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B2532295.png)

![4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2532297.png)

![1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2532302.png)

![5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2532306.png)